5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9N3O2.ClH. It is a derivative of triazolo[1,5-a]pyridine, featuring a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic conditions.
Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Formation of the Hydrochloride Salt: : The free carboxylic acid is then converted to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines.
Substitution: : Nucleophilic substitution reactions can occur at the triazole ring, introducing different functional groups.
Oxidation: : KMnO4, H2CrO4
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: : Various nucleophiles (e.g., alkyl halides, alcohols) under acidic or basic conditions
Oxidation: : Carboxylic acids, ketones
Reduction: : Amines
Substitution: : Alkylated or hydroxylated derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, although further research is needed to fully understand its medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds:
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: : A related compound with a different ring structure.
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: : Contains a trifluoromethyl group, altering its chemical properties.
Uniqueness: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific combination of the triazole ring and carboxylic acid group
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-6-8-4-9-10(6)3-5;/h4-5H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDLTDXRRKHMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2CC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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